Tetrahydroharmine, (-)-
CAS No.: 7671-30-9
Cat. No.: VC17138512
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7671-30-9 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | (1S)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Standard InChI | InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | ZXLDQJLIBNPEFJ-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
| Canonical SMILES | CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Tetrahydroharmine (C₁₃H₁₆N₂O) belongs to the β-carboline class of indole alkaloids, characterized by a pyrido[3,4-b]indole backbone. Its IUPAC name, 7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, reflects a methoxy group at position 7 and a methyl group at position 1 (Figure 1) . The (-)-enantiomer exhibits specific stereochemical properties that influence its biological activity, though most studies focus on the racemic mixture due to its natural prevalence .
Physicochemical Properties
THH has a molar mass of 216.284 g/mol and demonstrates moderate solubility in polar solvents:
Its fluorescence under UV light aids in chromatographic identification, while its melting point remains undocumented in literature .
Pharmacological Mechanisms
Serotonin Reuptake Inhibition
Unlike other harmala alkaloids, THH inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels . This dual action—MAO-A inhibition and SERT blockade—may underlie THH’s unique psychotropic profile, though in vivo studies remain limited .
Biosynthesis and Synthetic Pathways
Natural Biosynthesis
In Banisteriopsis caapi, THH arises from the decarboxylation and methylation of tryptophan derivatives. Proposed pathways involve the oxidation of tetrahydro-β-carbolines, though enzymatic steps remain poorly characterized .
Laboratory Synthesis
THH has been synthesized via:
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Dehydration of 1-hydroxymethyl-tetrahydro-β-carbolines using phosphoric acid (yield: 70–75%) .
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Oxidative decarboxylation of 1-methyl-tetrahydro-β-carboline-1-carboxylic acid .
These methods highlight the compound’s structural flexibility but face challenges in enantiomeric purity control .
Traditional and Modern Applications
Role in Ayahuasca
THH is a key component of Ayahuasca, a brew used ceremonially by Amazonian indigenous groups. Combined with DMT-containing plants (e.g., Psychotria viridis), THH enables oral DMT activity by mitigating first-pass metabolism . Ethnobotanical studies suggest THH contributes to Ayahuasca’s “heart-opening” effects, though subjective reports vary .
Contemporary Research
Recent studies explore THH’s potential in:
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Depression treatment: Dual MAO-A/SERT inhibition mirrors mechanisms of some antidepressants .
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Neuroprotection: Preclinical models suggest β-carbolines mitigate oxidative stress in neurodegeneration .
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Substance use disorders: Ayahuasca-assisted therapy shows promise in reducing cocaine and alcohol dependence .
Analytical Methods
Chromatographic Identification
Gas chromatography-mass spectrometry (GC-MS) reliably detects THH in plant extracts and biological samples. Characteristic ions include m/z 217 (molecular ion) and 174 (base peak) .
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) confirms THH’s structure, with key signals at δ 3.85 ppm (methoxy group) and δ 2.45 ppm (methyl group) .
Future Directions
Research gaps include:
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Enantiomer-specific activity: (-)-THH’s distinct pharmacokinetics.
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Long-term safety: Chronic use effects in Ayahuasca practitioners.
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Synthetic analogs: Designing derivatives with improved selectivity for MAO-A/SERT.
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